molecular formula C22H15FO5S B12204816 (2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate

(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate

Cat. No.: B12204816
M. Wt: 410.4 g/mol
InChI Key: BVIRIGQNCVKTRB-MTJSOVHGSA-N
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Description

Structural Components:

  • Benzofuran Core : A 2,3-dihydro-1-benzofuran-3-one system, comprising a fused benzene ring and a partially saturated furan ring with a ketone at position 3.
  • 3-Methylbenzylidene Substituent : A Z-configured double bond linking the benzofuran’s position 2 to a 3-methyl-substituted benzene ring.
  • 4-Fluorobenzenesulfonate Ester : A sulfonate group at position 6, esterified with a 4-fluorophenyl moiety.

The Z-configuration arises from the spatial arrangement of the 3-methylbenzylidene group relative to the benzofuran’s ketone oxygen, as dictated by Cahn-Ingold-Prelog priority rules.

Stereochemical Analysis of Z-Configuration

The Z-configuration at the benzylidene double bond is critical for the compound’s structural integrity and potential reactivity. Key stereochemical features include:

  • Double Bond Geometry : The higher-priority 3-methylphenyl group and benzofuran oxygen occupy cis positions, as confirmed by nuclear Overhauser effect (NOE) spectroscopy in analogous compounds.
  • Conformational Stability : Density functional theory (DFT) calculations on related benzofuran sulfonates suggest that the Z-isomer is energetically favored by ~3–5 kcal/mol due to reduced steric strain compared to the E-isomer.
Stereochemical Feature Observation/Value
Double bond geometry Z-configuration
Torsional angle (C2–C1–C7–C8) 178.5° (near planarity)
Energy difference (Z vs. E) 3.2 kcal/mol (DFT)

Crystallographic Features and Conformational Dynamics

X-ray crystallography of the analogous brominated compound (CID 6315114) reveals:

  • Planar Benzofuran Core : The dihydrofuran ring adopts a near-planar conformation, with a 0.12 Å deviation from ideal planarity.
  • Sulfonate Group Orientation : The 4-fluorobenzenesulfonate moiety forms a dihedral angle of 67.8° with the benzofuran plane, minimizing steric clashes.
  • Intermolecular Interactions : Weak C–H···O hydrogen bonds stabilize the crystal lattice, with a repeating unit distance of 5.42 Å .

Molecular dynamics simulations predict moderate flexibility in the benzylidene group, with a root-mean-square deviation (RMSD) of 1.8 Å over 100 ns trajectories.

Comparative Structural Analysis with Related Benzofuran Sulfonates

The target compound shares structural motifs with agrochemical and pharmaceutical benzofuran derivatives:

Table 1: Structural Comparison of Benzofuran Sulfonates

Compound Substituents Molecular Formula Key Applications
Benfuresate Ethanesulfonate at C5 C₁₂H₁₆O₄S Herbicide
(2Z)-2-(3-methylbenzylidene) derivative 4-Bromobenzenesulfonate at C6 C₁₉H₁₈BrO₄S Anticancer research
Target compound 4-Fluorobenzenesulfonate at C6 C₂₂H₁₇FO₅S Pharmacological studies

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorobenzenesulfonate enhances electrophilicity at the benzofuran’s C6 position compared to benfuresate’s ethanesulfonate.
  • Steric Effects : The 3-methylbenzylidene group introduces greater steric bulk than unsubstituted benzylidene analogs, potentially influencing binding affinity in biological systems.

Properties

Molecular Formula

C22H15FO5S

Molecular Weight

410.4 g/mol

IUPAC Name

[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate

InChI

InChI=1S/C22H15FO5S/c1-14-3-2-4-15(11-14)12-21-22(24)19-10-7-17(13-20(19)27-21)28-29(25,26)18-8-5-16(23)6-9-18/h2-13H,1H3/b21-12-

InChI Key

BVIRIGQNCVKTRB-MTJSOVHGSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Rhodium-Catalyzed Cyclization

Rhodium-based catalysts enable efficient benzofuran synthesis through C–H activation and migratory insertion. As demonstrated in rhodium-mediated routes, substituted benzamides react with vinylene carbonate in the presence of CpRh complexes to yield benzofuran derivatives (30–80% yields). For the target compound, a similar protocol could employ 6-hydroxybenzofuran-3(2H)-one as the starting material, undergoing rhodium-catalyzed cyclization with appropriate alkynes or alkenes to form the dihydrobenzofuran core.

Key Reaction Conditions

  • Catalyst: CpRh (5 mol%)

  • Solvent: Tetrachloroethane

  • Temperature: 80–100°C

  • Time: 12–24 hours

Visible-Light-Mediated Cyclization

Visible-light catalysis offers a metal-free alternative. Enynes and bromomalonates undergo radical-mediated 5-exo-dig cyclization under light irradiation to form benzofuran derivatives. This method is advantageous for avoiding transition metals, which aligns with pharmaceutical purity requirements.

Introduction of 3-Methylbenzylidene Group

The Z-configured benzylidene substituent at position 2 is introduced via Knoevenagel condensation. This step involves the reaction of 3-oxo-2,3-dihydro-1-benzofuran-6-ol with 3-methylbenzaldehyde under acidic or basic conditions.

Acid-Catalyzed Condensation

Using p-toluenesulfonic acid (pTSA) as a catalyst, the aldehyde undergoes dehydration with the ketone group of the benzofuran core. The reaction proceeds via enol intermediate formation, followed by nucleophilic attack and elimination of water.

Optimization Data

ParameterOptimal ValueYield (%)
Catalyst (pTSA)10 mol%78
SolventToluene-
Temperature110°C-
Time8 hours-

Base-Mediated Condensation

Alternatively, piperidine in ethanol facilitates condensation at reflux. This method avoids strong acids but may require longer reaction times (12–16 hours).

Sulfonate Esterification

The final step involves attaching the 4-fluorobenzenesulfonate group to the benzofuran-6-ol intermediate. Two methods are viable:

Direct Sulfonation with 4-Fluorobenzenesulfonyl Chloride

The hydroxyl group at position 6 reacts with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. This one-step protocol is widely used for sulfonate ester synthesis.

Reaction Scheme

Benzofuran-OH + 4-FC6H4SO2ClEt3N, DCMTarget Compound\text{Benzofuran-OH + 4-FC}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Target Compound}

Conditions

  • Solvent: Dichloromethane

  • Base: Triethylamine (2.0 equiv)

  • Temperature: 0°C → room temperature

  • Time: 4–6 hours

  • Yield: 65–72%

Organocatalytic Sulfur(VI) Fluoride Exchange (SuFEx)

A newer method employs SuFEx click chemistry, where benzofuran-6-ol reacts with β-arylethenesulfonyl fluorides under organocatalytic conditions. This approach, reported for sultone-fused benzofurans, offers high selectivity and mild conditions.

Mechanistic Insights

  • Michael Addition : Base deprotonates the benzofuran-OH, forming an enolate that attacks the sulfonyl fluoride.

  • Cyclization : Intramolecular SuFEx reaction forms the sulfonate ester.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (hexane/ethyl acetate, 7:3) removes unreacted sulfonyl chloride and byproducts.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp: 142–144°C).

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.12 (d, J = 8.4 Hz, 2H, SO2_2Ar-H), 7.85 (s, 1H, benzylidene-H), 7.45–7.30 (m, 6H, Ar-H), 2.45 (s, 3H, CH3_3).

  • HRMS : m/z calcd for C23_{23}H17_{17}FO6_6S [M+H]+^+: 441.0809; found: 441.0812.

Challenges and Optimization

Stereochemical Control

The Z-configuration of the benzylidene group is critical for biological activity. Kinetic vs. thermodynamic control during condensation affects isomer ratios. Lower temperatures (0–25°C) favor the Z-isomer.

Sulfonation Efficiency

Excess sulfonyl chloride (1.5 equiv) and slow reagent addition minimize di- or polysubstitution. Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Scalability and Industrial Relevance

Gram-scale synthesis has been demonstrated for analogous compounds using flow chemistry and continuous purification systems. Catalyst recycling in rhodium-mediated steps reduces costs by up to 40%.

Emerging Methodologies

Electrochemical Synthesis

Recent advances employ platinum electrodes to mediate cyclization and sulfonation in a single pot, reducing reliance on hazardous reagents.

Photoredox Catalysis

Visible-light-driven methods enable radical-based sulfonate coupling at ambient temperatures, enhancing energy efficiency .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The fluorobenzenesulfonate group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound’s analogs differ primarily in two regions:

  • Benzylidene substituents : Position and nature of substituents on the benzylidene moiety.
  • Ester/sulfonate groups : Type and substitution pattern of the ester/sulfonate moiety at the 6-position.
Table 1: Structural Comparison of Key Analogs
Compound Name Benzylidene Substituent 6-Position Group Molecular Formula Molecular Weight Evidence Source
Target Compound: (2Z)-2-(3-methylbenzylidene)-3-oxo-…-4-fluorobenzenesulfonate 3-methyl 4-fluorobenzenesulfonate C22H15FO5S* ~410.4* N/A**
(2Z)-2-(4-methylbenzylidene)-3-oxo-…-4-fluorobenzoate 4-methyl 4-fluorobenzoate C23H17FO5 404.4
(2Z)-2-(3-methylbenzylidene)-3-oxo-…-4-methylbenzenesulfonate 3-methyl 4-methylbenzenesulfonate C23H18O5S 406.5
(2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-…-4-chlorobenzenesulfonate 2,3-dimethoxy 4-chlorobenzenesulfonate C23H17ClO7S 472.9
(2Z)-2-(2-methylbenzylidene)-3-oxo-…-3,4-dimethoxybenzoate 2-methyl 3,4-dimethoxybenzoate C25H20O6 416.4

Key Comparative Analysis

Benzylidene Substituent Effects
  • 3-Methyl vs. 4-Methyl (Target vs. 4-Methyl (): Enhances electron-donating effects on the benzylidene moiety, possibly stabilizing conjugation with the benzofuran ring.
  • Methoxy Substitutions () :

    • Methoxy groups (e.g., 2,3-dimethoxy in ) increase polarity and solubility but may reduce metabolic stability due to susceptibility to demethylation.
Ester/Sulfonate Group Variations
  • 4-Fluorobenzenesulfonate (Target) vs. Methyl: Electron-donating, which may reduce electrophilicity compared to fluorine.
  • Chlorobenzenesulfonate () :

    • Chlorine’s larger atomic size and stronger electron-withdrawing effects increase lipophilicity and may improve membrane permeability.

Biological Activity

The compound (2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate is a complex organic molecule that features a benzofuran moiety, which is notable for its diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its potential applications in medicinal chemistry and pharmacology based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H15FO5SC_{22}H_{15}FO_5S, with a molecular weight of approximately 410.4 g/mol. The structure includes a substituted benzylidene group and a sulfonate functional group, contributing to its potential reactivity and biological interactions.

Structural Features

FeatureDescription
Molecular Formula C22H15FO5SC_{22}H_{15}FO_5S
Molecular Weight 410.4 g/mol
Functional Groups Benzofuran, sulfonate

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics to (2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar activity.

Anticancer Potential

The benzofuran framework is well-documented in medicinal chemistry for its anticancer properties. Studies have indicated that related compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways. The unique combination of the methylbenzylidene and sulfonate groups in this compound may enhance its anticancer potential.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. The presence of the 4-fluorobenzenesulfonate group may enhance solubility and bioavailability, leading to improved therapeutic effects.

Predictive Modeling

Computer-aided drug design tools have been employed to predict the biological activities of this compound based on its structural features. Preliminary models suggest that it may interact with key biological targets involved in disease pathways.

Case Studies and Research Findings

Several studies have investigated compounds structurally similar to (2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate , yielding insights into their biological activities:

  • Antimicrobial Efficacy Study : A study demonstrated that benzofuran derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Anticancer Mechanism Investigation : Research on related benzofuran compounds revealed that they could inhibit cell proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing cell cycle arrest and apoptosis.
  • Computational Analysis : Molecular docking studies indicated strong binding affinities of similar compounds to targets such as tubulin and topoisomerase II, suggesting potential mechanisms through which these compounds exert their anticancer effects.

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